molecular formula C10H18O2 B1455424 2-(Cyclopentylmethyl)butanoic acid CAS No. 14276-86-9

2-(Cyclopentylmethyl)butanoic acid

Cat. No. B1455424
CAS RN: 14276-86-9
M. Wt: 170.25 g/mol
InChI Key: BWANPEYEQQDRFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Cyclopentylmethyl)butanoic acid is C10H18O2 . The InChI code is 1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2-(Cyclopentylmethyl)butanoic acid is a liquid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Environmental Fate and Aquatic Effects

Research on oxo-process chemicals, which share some structural similarities with 2-(Cyclopentylmethyl)butanoic acid, indicates that these compounds exhibit generally low concern to fish, invertebrates, algae, and microorganisms due to their rapid biodegradation in soil and water. The compounds discussed, such as C4 and C8 oxo-process chemicals, are more soluble and volatile, binding less to soil and sediment, and pose a negligible threat to aquatic life upon inadvertent environmental releases (Staples, 2001).

Sorption to Soil and Organic Matter

The sorption behavior of carboxylic acids, including 2,4-D and other phenoxy herbicides, to various soil components such as organic matter and minerals, has been comprehensively reviewed. This sorption is influenced by soil parameters such as pH, organic carbon content, and iron oxides, suggesting that similar compounds like 2-(Cyclopentylmethyl)butanoic acid might exhibit predictable environmental mobility and degradation patterns (Werner, Garratt, & Pigott, 2012).

Biotechnology and Biofuel Production

The biotechnological applications of carboxylic acids in biofuel production, specifically through the acetone-butanol-ethanol (ABE) fermentation process, highlight the potential for compounds like 2-(Cyclopentylmethyl)butanoic acid to be used or produced in microbial fermentation processes. This includes the exploration of various Clostridium species for their product formation patterns and substrate utilization, which could be relevant for optimizing production processes or understanding the metabolic pathways involving similar compounds (Patakova et al., 2013).

Application in Drug Synthesis

Levulinic acid (LEV) and its derivatives, utilized in drug synthesis, demonstrate the utility of carboxylic acids in medicinal chemistry. This includes their role as raw materials or intermediates in synthesizing pharmaceuticals, highlighting the potential for 2-(Cyclopentylmethyl)butanoic acid to serve similarly in the synthesis of novel drugs or as a linker in pharmaceutical compounds (Zhang et al., 2021).

Safety And Hazards

The safety information for 2-(Cyclopentylmethyl)butanoic acid indicates that it is harmful. The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety data sheet provides more detailed information .

properties

IUPAC Name

2-(cyclopentylmethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWANPEYEQQDRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylmethyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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